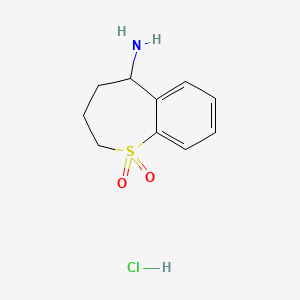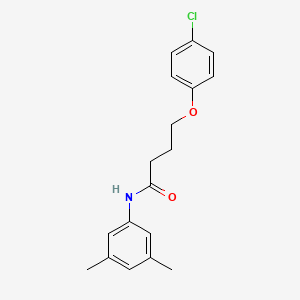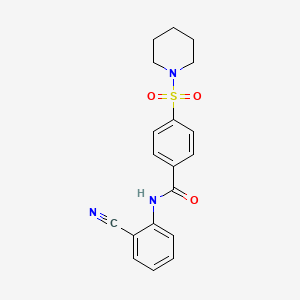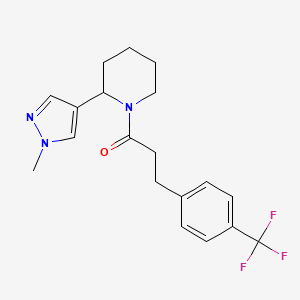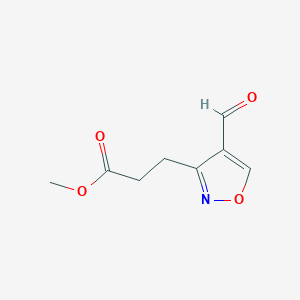![molecular formula C16H14Cl2N4O B2518418 (5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide CAS No. 1903848-39-4](/img/structure/B2518418.png)
(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide is a synthetic compound with potential pharmacological properties. It belongs to the pyrimidine class of heterocyclic compounds and contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their diverse biological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .
Applications De Recherche Scientifique
EGFR-TK Inhibitors
The compound has been used in the design of new pyrazolo [3,4-d]pyrimidine derivatives as EGFR-TK inhibitors . These inhibitors have shown potential anti-proliferative activity and P-glycoprotein inhibition . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .
Anti-Proliferative Activity
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant anti-proliferative activity against NCI 60 cancer cell lines . The most active derivatives showed significant inhibitory activities .
P-glycoprotein Inhibition
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown the ability to inhibit the P-glycoprotein . This inhibition can be beneficial in the treatment of cancer as it can prevent drug resistance .
VEGFR-2 Inhibition
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant VEGFR-2 inhibitory activity . This inhibition can be beneficial in the treatment of cancer as it can prevent angiogenesis .
Antiangiogenic Activity
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant antiangiogenic activity . This activity can be beneficial in the treatment of cancer as it can prevent the formation of new blood vessels that tumors need to grow .
Anticancer Evaluation
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant anticancer activity against MDA-MB-468 and T-47D (breast cancer cell lines) . The most potent cytotoxic derivatives were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances .
Mécanisme D'action
Target of action
The primary targets of this compound are the VEGFR-2 and EGFR tyrosine kinase . These targets play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of action
The compound interacts with its targets by inhibiting their activity. For instance, it has potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM . It also shows significant inhibitory activities against EGFR tyrosine kinase .
Biochemical pathways
The inhibition of VEGFR-2 and EGFR tyrosine kinase disrupts the downstream signaling pathways that regulate cell proliferation and survival. This leads to a reduction in tumor growth and angiogenesis .
Result of action
The compound’s action results in significant antitumor activity. For example, it exhibits high anticancer activity against MDA-MB-468 and T-47D cell lines . It can also stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line .
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-3-1-9(5-13(12)18)21-16(23)22-10-2-4-15(22)11-7-19-8-20-14(11)6-10/h1,3,5,7-8,10,15H,2,4,6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZSXUVOORZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)
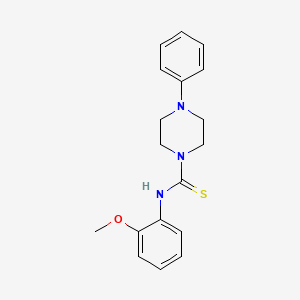
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
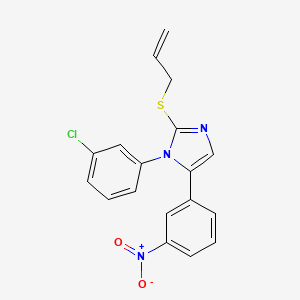
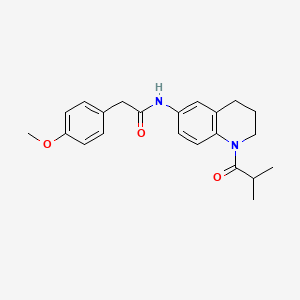
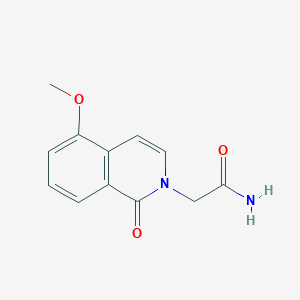
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
